molecular formula C26H24N2O3 B2844460 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide CAS No. 896371-81-6

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide

Cat. No. B2844460
M. Wt: 412.489
InChI Key: STXDKRUBYDQWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds, its stability under various conditions, and any catalysts that can affect its reactivity .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties can include acidity/basicity, reactivity, and stability .

Scientific Research Applications

Synthesis and Properties of Novel Polyamides

Polyamides containing xanthene cardo groups have been synthesized to study their properties. These novel monomers are prepared through a series of reactions starting from nucleophilic substitution, leading to polyamides with inherent viscosities ranging from 0.82 to 1.32 dL/g. These polymers are amorphous, soluble in various polar solvents, and exhibit high glass transition temperatures (264-308°C), excellent thermal stability (decomposition temperatures ranging from 488 to 540°C), and char yields higher than 56%. The films cast from these polymers show significant mechanical strength, flexibility, and toughness (Sheng et al., 2009).

Organosoluble and Transparent Polyamides

Another study introduced a new aromatic dicarboxylic acid prepared from nucleophilic substitution reactions, leading to polyamides with high molecular weight, good thermal stability, and excellent solubility in polar aprotic solvents. These materials also showed high transparency and low moisture absorption, making them suitable for applications requiring optically clear materials with robust physical properties (Guo et al., 2015).

Magnetic Polyamide/Fe3O4 Nanocomposites

Research into magnetic polyamide/Fe3O4 nanocomposites containing pendent 9H-xanthene groups explores the synthesis and characterization of these materials. The nanocomposites demonstrate improvements in thermal stability and magnetic properties, highlighting their potential for advanced applications in materials science (Moghanian et al., 2015).

Enhanced Redox Stability and Electrochromic Performance

A study on the enhancement of redox stability and electrochromic performance through the incorporation of (3,6‐dimethoxycarbazol‐9‐yl)‐triphenylamine units into aromatic polyamides shows significant improvements in the electrochromic properties of these polymers. The study indicates potential applications in electrochromic devices and displays (Wang & Hsiao, 2014).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact .

Future Directions

Future directions could include potential applications of the compound, areas of research that could be explored, and any modifications to the compound that could be investigated .

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-16-11-12-19(13-17(16)2)28-15-18(14-24(28)29)27-26(30)25-20-7-3-5-9-22(20)31-23-10-6-4-8-21(23)25/h3-13,18,25H,14-15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXDKRUBYDQWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.